![molecular formula C9H12N4 B13011087 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its significant biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be achieved through several synthetic routes:
-
Synthesis from Pyrrole Derivatives: : This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .
-
Multistep Synthesis: : This approach involves multiple steps, starting from simple organic molecules. Each step involves specific reactions such as nucleophilic substitution, cyclization, and amination to build the desired compound .
-
Transition Metal-Mediated Synthesis: : Transition metals like palladium or copper can be used as catalysts to promote the formation of the pyrrolo[2,1-f][1,2,4]triazine ring system. These reactions often require specific ligands and reaction conditions to achieve high yields .
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,1-f][1,2,4]triazine core or the propan-2-amine side chain.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
-
Biology: : In biological research, this compound is studied for its interactions with various enzymes and receptors. It serves as a tool for understanding the mechanisms of enzyme inhibition and receptor binding.
-
Medicine: : The compound is of interest in medicinal chemistry for the development of new drugs. It has shown potential as a kinase inhibitor, which is important in cancer therapy, and as an antiviral agent .
-
Industry: : In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure makes it a valuable candidate for drug discovery and development .
Wirkmechanismus
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be compared with other similar compounds, such as:
-
Pyrrolo[2,1-f][1,2,4]triazine: : This parent compound shares the same core structure but lacks the propan-2-amine side chain. It is also used in the development of kinase inhibitors and antiviral agents .
-
Avapritinib: : A kinase inhibitor that contains the pyrrolo[2,1-f][1,2,4]triazine core. It is used in the treatment of gastrointestinal stromal tumors .
-
Remdesivir: : An antiviral drug that also features the pyrrolo[2,1-f][1,2,4]triazine core. It has been used in the treatment of COVID-19 .
The uniqueness of this compound lies in its specific side chain, which can influence its biological activity and specificity towards certain targets.
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)2-8-3-9-4-11-6-12-13(9)5-8/h3-7H,2,10H2,1H3 |
InChI-Schlüssel |
BAFZVEHEXMUQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CN2C(=C1)C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



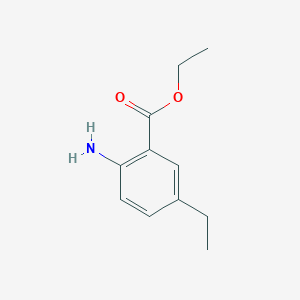
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
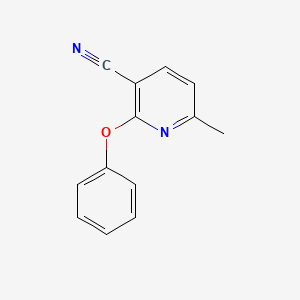
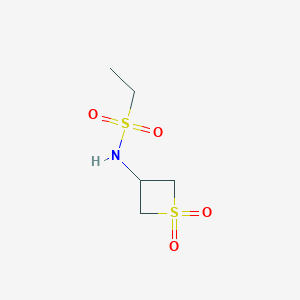
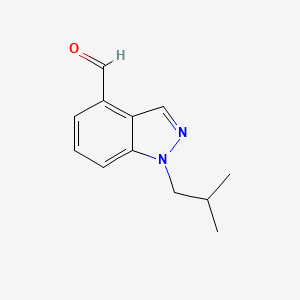
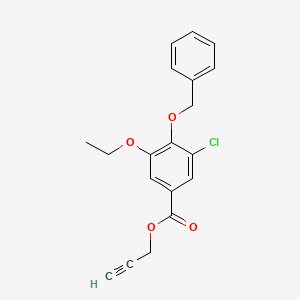

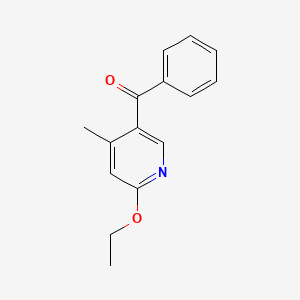
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)


